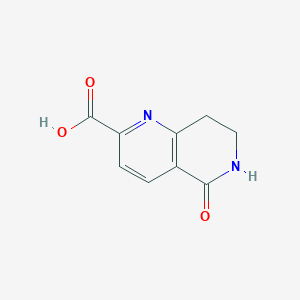![molecular formula C11H18N2O2 B11756967 3-(Cyclopropylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B11756967.png)
3-(Cyclopropylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopropylmethyl)-1-oxa-3,8-diazaspiro[45]decan-2-one is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one typically involves the construction of the spirocyclic framework through a series of organic reactions. One efficient method for synthesizing similar spirocyclic compounds involves the stereoselective construction from sugar-derived spirocyclopropane carboxylic acids, utilizing a one-pot ring-opening and cyclization reaction .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of high-yield reactions and minimizing the number of steps to reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
3-(Cyclopropylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of RIPK1, a kinase involved in the necroptosis pathway . This inhibition blocks the activation of necroptosis, a form of programmed cell death, which has therapeutic potential in treating various inflammatory diseases.
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share a similar spirocyclic structure and have been studied for their potential as kinase inhibitors.
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: This compound is another spirocyclic molecule with inhibitory activity against RIPK1.
Uniqueness
What sets 3-(Cyclopropylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one apart is its specific spirocyclic structure, which imparts unique chemical properties and biological activities. Its ability to inhibit RIPK1 with high potency makes it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C11H18N2O2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
3-(cyclopropylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C11H18N2O2/c14-10-13(7-9-1-2-9)8-11(15-10)3-5-12-6-4-11/h9,12H,1-8H2 |
InChI Key |
MMLNYCQVJUFOFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2CC3(CCNCC3)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


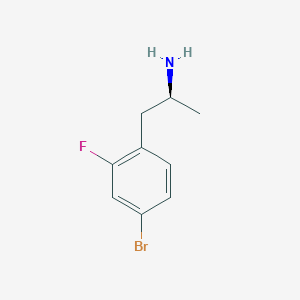
![Benzyl (6-oxospiro[3.3]heptan-2-yl)carbamate](/img/structure/B11756897.png)
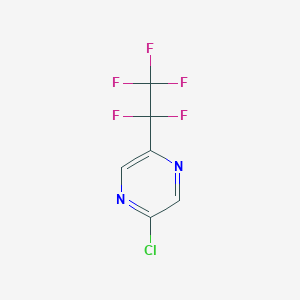
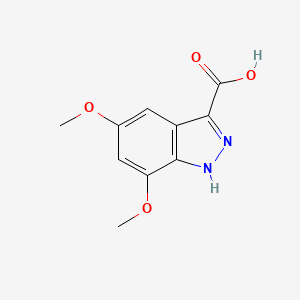
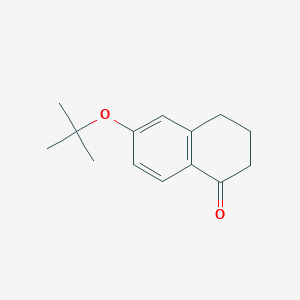
![(2-Aminoethyl)[2-(propylamino)ethyl]amine; silanone](/img/structure/B11756940.png)
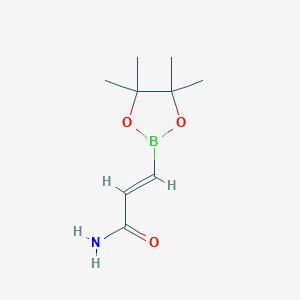
![2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine](/img/structure/B11756944.png)
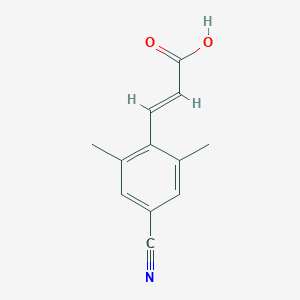
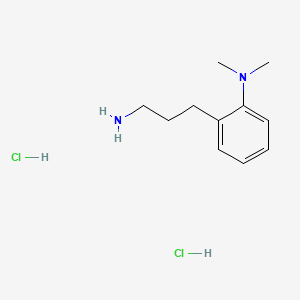
![(7-Methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid](/img/structure/B11756960.png)
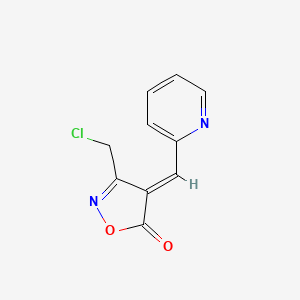
![(1S)-1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-ol](/img/structure/B11756974.png)
